N-(4-Methyl-2-pyridyl)benzenesulfonamide

Overview

Description

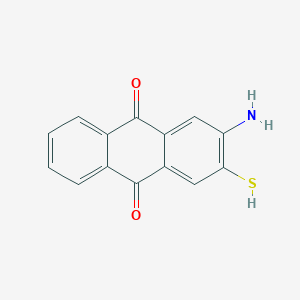

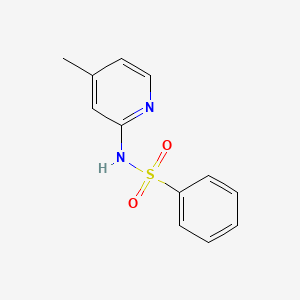

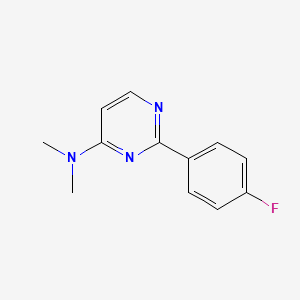

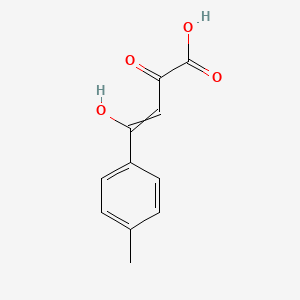

“N-(4-Methyl-2-pyridyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.31 . It is also known as 4-Methyl-2-(phenylsulfonamido)pyridine or MAPS. The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12N2O2S/c1-10-7-8-13-12(9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 248.31 .Scientific Research Applications

Catalytic Applications and Synthesis

Base-Free Transfer Hydrogenation of Ketones

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives are utilized in the synthesis of air-stable complexes for the catalytic transfer hydrogenation of ketones. These precatalysts demonstrate high activity without the need for dried and degassed substrates or basic additives, making the process more efficient and environmentally friendly (A. Ruff et al., 2016).

Pharmacological Potential

CCR5 Antagonists for HIV-1 Prevention

Methylbenzenesulfonamide has shown potential in the development of small molecular antagonists targeting the CCR5 receptor, a critical entry point for HIV-1 into human cells. Such compounds are promising candidates for preventing HIV-1 infection (Cheng De-ju, 2015).

Carbonic Anhydrase Inhibitors

Derivatives of benzenesulfonamide, including those with hydrazinyl substitutions, have been synthesized and shown potent inhibitory effects on human carbonic anhydrase enzymes. These findings have implications for the treatment of diseases where inhibition of carbonic anhydrase is beneficial (H. Gul et al., 2016).

Molecular Structure and Interaction Studies

Hyperpolarizability and Hyper-Rayleigh Scattering

The first hyperpolarizability of new sulfonamide amphiphiles was evaluated, revealing insights into their potential for nonlinear optical applications. This study underscores the importance of sulfonamide derivatives in the development of materials with enhanced optical properties (S. Kucharski et al., 1999).

Antimicrobial and Anticancer Research

Antimycotic Action

N-(5-pyrimidinyl)benzenesulfonamide derivatives, with various substitutions, exhibit slight antimycotic activity against strains of Candida albicans and Candida tropicalis, highlighting their potential as leads for developing new antimycotic agents (P. Pecorari et al., 1987).

Mechanism of Action

Target of Action

N-(4-Methyl-2-pyridyl)benzenesulfonamide, also known as N-(4-methylpyridin-2-yl)benzenesulfonamide, is an antibacterial agent . Its primary target is the ribosomal RNA of gram-negative bacteria .

Mode of Action

The compound interacts with its target by binding to the ribosomal RNA of the bacterium . This binding prevents mRNA synthesis, thereby inhibiting protein synthesis and cell division .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By binding to the ribosomal RNA of gram-negative bacteria, it prevents mRNA synthesis, inhibits protein synthesis and cell division, thereby leading to the death of the bacteria .

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-10-7-8-13-12(9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZNSVHPQINMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332902 | |

| Record name | N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53472-20-1 | |

| Record name | N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B1633674.png)

![N-[2-(diethylamino)ethyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1633679.png)